molecular formula C24H22N2O5 B5205498 4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate

4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate

Cat. No. B5205498
M. Wt: 418.4 g/mol
InChI Key: AWBVMRDFYJEERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the modulation of immune system function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune system function, and the inhibition of bacterial and fungal growth. It has also been shown to have antioxidant properties and to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for cancer research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate, including further investigation into its mechanism of action and its potential applications in cancer treatment, immunomodulation, and antimicrobial therapy. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system or as a tool for gene therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its ability to inhibit cancer cell growth, modulate immune system function, and inhibit bacterial and fungal growth make it a valuable tool for research. Further investigation is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and gene therapy.

Synthesis Methods

The synthesis of 4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate involves the reaction of 4-aminophenyl acetate with 3-methyl-4-(phenoxyacetyl)aniline in the presence of a coupling agent and a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate has been extensively studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties, as well as its ability to modulate the immune system.

properties

IUPAC Name

[4-[[3-methyl-4-[(2-phenoxyacetyl)amino]phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16-14-19(25-24(29)18-8-11-21(12-9-18)31-17(2)27)10-13-22(16)26-23(28)15-30-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBVMRDFYJEERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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